An In-depth Technical Guide to the Physicochemical Properties of Lincomycin Sulfoxide
An In-depth Technical Guide to the Physicochemical Properties of Lincomycin Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincomycin, an antibiotic produced by the actinomycete Streptomyces lincolnensis, has long been a subject of interest in the pharmaceutical sciences.[1] Its clinical utility and unique structural features have prompted extensive research into its derivatives, among which lincomycin sulfoxide holds a significant position. As a primary metabolite and a potential degradation product of lincomycin, a thorough understanding of the physical and chemical properties of lincomycin sulfoxide is paramount for drug development, quality control, and stability studies.[2][] This technical guide provides a comprehensive overview of the core physicochemical characteristics of lincomycin sulfoxide, offering insights into its structure, stability, and analytical characterization.
Chemical Structure and Properties
Lincomycin sulfoxide is formed through the oxidation of the sulfur atom in the thiomethyl group of lincomycin.[4] This oxidation introduces a chiral center at the sulfur atom, resulting in the formation of two diastereomers: (R)- and (S)-lincomycin sulfoxide.[4][5]
Table 1: Core Physicochemical Properties of Lincomycin and its Oxidation Products
| Property | Lincomycin | Lincomycin Sulfoxide | Lincomycin Sulfone |
| Molecular Formula | C₁₈H₃₄N₂O₆S[6] | C₁₈H₃₄N₂O₇S | C₁₈H₃₄N₂O₈S[7] |
| Molecular Weight | 406.54 g/mol [6] | 422.54 g/mol | 438.5 g/mol [7] |
| CAS Number | 154-21-2[6] | 22083-92-7 | 198080-68-1[7] |
| Appearance | White to off-white solid[6] | White to off-white solid | Data not available |
| Melting Point | 148-150°C[6] | 70-85°C | Data not available |
| pKa | 7.6 (at 25°C)[8] | Estimated to be similar to lincomycin | Data not available |
Synthesis of Lincomycin Sulfoxide and Sulfone
The primary route to lincomycin sulfoxide is through the controlled oxidation of lincomycin. Common oxidizing agents such as hydrogen peroxide or dimethyldioxirane can be employed for this transformation.[2][4] Further oxidation of lincomycin sulfoxide yields lincomycin sulfone.[4]
Caption: Synthesis pathway of lincomycin sulfoxide and sulfone from lincomycin.
Solubility Profile
Stability and Degradation Pathways
The stability of lincomycin and, by extension, lincomycin sulfoxide, is significantly influenced by pH and temperature. Forced degradation studies on lincomycin have shown that it degrades under acidic, basic, and oxidative conditions.[2]
-
Acidic and Basic Conditions: Lincomycin exhibits greater stability in acidic conditions compared to basic conditions.[2]
-
Oxidative Stress: As expected, lincomycin readily degrades in the presence of oxidizing agents like hydrogen peroxide, leading to the formation of lincomycin sulfoxide and subsequently lincomycin sulfone.[2]
-
Thermal and Photolytic Stress: Exposure to heat and UV light can also lead to the degradation of lincomycin.[9]
The primary degradation pathways for lincomycin, which are also relevant for lincomycin sulfoxide, include hydrolysis, oxidation, and demethylation.[2][]
Caption: Potential degradation pathways of lincomycin under various stress conditions.
Analytical Characterization
A robust analytical methodology is essential for the identification, quantification, and stability assessment of lincomycin sulfoxide. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating lincomycin sulfoxide from its parent drug, other degradation products, and potential impurities.
Table 2: Exemplary HPLC Method Parameters for Lincomycin Analysis (Adaptable for Lincomycin Sulfoxide)
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[10] |
| Mobile Phase | Gradient mixture of phosphate buffer (pH 6.0) and acetonitrile[10] |
| Flow Rate | 1.0 mL/min[10] |
| Detection | UV at 220 nm[10] |
| Temperature | Ambient |
Experimental Protocol: Stability-Indicating HPLC Method Development
-
Standard and Sample Preparation:
-
Prepare stock solutions of lincomycin and lincomycin sulfoxide reference standards in a suitable diluent (e.g., mobile phase).
-
Prepare sample solutions by dissolving the test substance in the diluent to a known concentration.
-
-
Forced Degradation Studies:
-
Subject the sample solution to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[10]
-
-
Chromatographic Analysis:
-
Inject the standard solutions, stressed samples, and unstressed sample solution into the HPLC system.
-
Monitor the chromatograms for the separation of lincomycin, lincomycin sulfoxide, and other degradation products.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]
-
Caption: General workflow for HPLC analysis of lincomycin sulfoxide.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass spectrometry and NMR spectroscopy are indispensable tools for the structural elucidation of lincomycin sulfoxide and its degradation products.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of lincomycin sulfoxide and to study its fragmentation pattern. The characteristic fragment ion for lincosamides is often observed at m/z 126.1.[11][12]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of lincomycin sulfoxide, allowing for the unambiguous assignment of the stereochemistry at the sulfur atom in the two diastereomers.[4]
Conclusion
This technical guide has provided a detailed overview of the essential physical and chemical properties of lincomycin sulfoxide. A comprehensive understanding of its structure, solubility, stability, and analytical characterization is critical for professionals in the pharmaceutical industry. The information presented herein serves as a valuable resource for guiding research, development, and quality control activities related to lincomycin and its derivatives. Further research into the quantitative solubility and specific pKa of lincomycin sulfoxide would provide an even more complete understanding of this important molecule.
References
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- BenchChem. (2025).
- Kailas, D. K., & Rao, B. S. (2012). A validated stability-indicating HPLC method for routine analysis of an injectable lincomycin and spectinomycin formulation. Scientia pharmaceutica, 80(4), 939.
- Sztaricskai, F., Dinya, Z., Batta, G., Mocsári, A., Hollósi, M., Majer, Z., ... & Omura, S. (1997). Chemical synthesis and structural study of lincomycin sulfoxides and a sulfone. The Journal of antibiotics, 50(10), 866-873.
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- Blazheyevskiy, M., Mozgova, O., & Moroz, V. (2023). Quantitative Determination of Lincomycin in Dosage Forms by Iodometric Titration through Oxidation Reaction with Peroxomonosulfate. French-Ukrainian Journal of Chemistry, 11(1), 17-29.
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- Tereshchenko, A. G., & Grishina, E. A. (2017). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Acta Physica Polonica A, 132(1), 236-240.
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- Blazheyevskiy, M., Mozgova, O., & Moroz, V. (2023). Quantitative Determination of Lincomycin in Dosage Forms by Iodometric Titration through Oxidation Reaction with Peroxomonosulfate. French-Ukrainian Journal of Chemistry, 11(1), 17-29.
- ResearchGate. (n.d.). [M + H]⁺ isotope pattern of lincomycin (A)
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- WuXi AppTec DMPK. (n.d.). pKa Study.
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